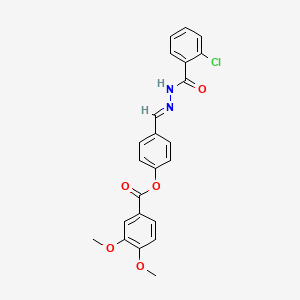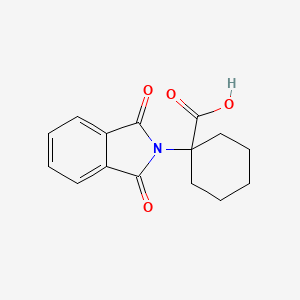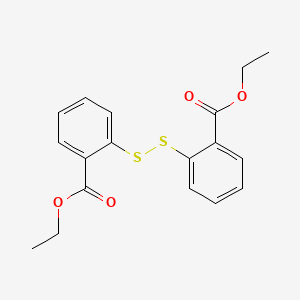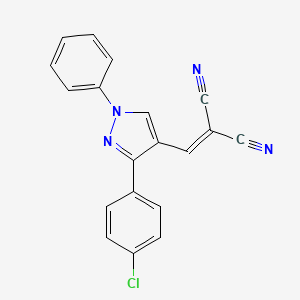
5-(4-Methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The 4-methylbenzaldehyde undergoes a Friedel-Crafts acylation reaction with furan-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-(4-methylphenyl)furan-2-carboxylic acid.
Amidation: The carboxylic acid intermediate is then converted to the corresponding amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and an amine source like ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(4-Methylphenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-Methylphenyl)furan-2-amine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
5-(4-Methylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell membranes.
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)furan-2-carboxamide involves its interaction with cellular components. In medicinal applications, it may target microbial cell membranes, leading to increased permeability and cell lysis. The furan ring and carboxamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.
5-(4-Nitrophenyl)furan-2-carboxamide: Contains a nitro group, which significantly alters its electronic properties.
5-(4-Methoxyphenyl)furan-2-carboxamide: Features a methoxy group, affecting its solubility and reactivity.
Uniqueness
5-(4-Methylphenyl)furan-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which influences its hydrophobicity and interaction with biological targets. This structural feature can enhance its efficacy in certain applications compared to its analogs.
Properties
CAS No. |
61941-97-7 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H2,13,14) |
InChI Key |
FNLZYXXWCFUJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)





![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
